molecular formula C18H18FNO4 B2579367 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1002267-61-9

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2579367
CAS No.: 1002267-61-9
M. Wt: 331.343
InChI Key: CRALBCDNEWFYJG-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a synthetic organic compound characterized by a 4-fluorobenzylamine moiety linked via a 2-amino-2-oxoethyl group to a (3-methoxyphenyl)acetate ester. The 3-methoxyphenyl group provides electron-donating effects, while the 4-fluorobenzyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-23-16-4-2-3-14(9-16)10-18(22)24-12-17(21)20-11-13-5-7-15(19)8-6-13/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRALBCDNEWFYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves a multi-step process:

    Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.

    Acylation Reaction: The 4-fluorobenzylamine is then reacted with an acylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.

    Esterification: The final step involves the esterification of the intermediate with 3-methoxyphenyl acetic acid in the presence of a catalyst like sulfuric acid or a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the oxoethyl and methoxyphenyl groups may contribute to the compound’s overall bioactivity by facilitating interactions with biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate (CAS: 18522-99-1)
  • Structure : Differs by replacing the 3-methoxyphenylacetate with a 4-methoxyphenyl group and an ethyl ester.
  • Properties : The para-methoxy group increases steric hindrance compared to the meta-substituted target compound. This positional isomerism may alter receptor binding in biological systems .
  • Applications : Used as a pharmaceutical intermediate, highlighting the role of methoxy positioning in synthetic utility .
2-[(4-Fluorobenzyl)amino]-2-oxoethyl [4-(4-Methylphenyl)-2-thioxo-1,3-thiazol-3(2H)-yl]acetate (CAS: 5487-13-8)
  • Structure : Features a thiazole ring substituted with a 4-methylphenyl group instead of the 3-methoxyphenylacetate.
  • Molecular weight (C19H16FN3O3S2 = 433.48 g/mol) is higher due to the heterocycle .
  • Applications : Likely explored for antimicrobial or enzyme-inhibitory activity due to the thiazole component .
2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-Fluorophenyl)acetate (CAS: 1245623-98-6)
  • Structure : Replaces the 3-methoxyphenyl group with a benzoxazolone ring and a 4-fluorophenylacetate.
  • Molecular weight is 387.36 g/mol .
  • Applications: Potential use in neurodegenerative disease research due to benzoxazolone’s prevalence in CNS-targeting drugs .

Analogues with Modified Linker Groups

tert-Butyl 2-(4-((3'R,4S)-3'-Fluoro-1-(2-((4-Fluorobenzyl)((S)-1,1,1-trifluoropropan-2-yl)amino)-2-oxoethyl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-5'-yl)-1H-pyrazol-1-yl)acetate
  • Structure : Incorporates a spiro-imidazolidine-inden scaffold and a trifluoropropan-2-yl group.
  • Properties : The trifluoromethyl group increases metabolic stability and lipophilicity. The spirocyclic system introduces conformational constraints, unlike the linear structure of the target compound .
  • Applications : Designed as proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C18H17FN2O5 360.34 3-Methoxyphenyl, 4-Fluorobenzyl
Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate C11H12FNO4 257.22 4-Methoxyphenyl, Ethyl Ester
Thiazole Derivative (CAS: 5487-13-8) C19H16FN3O3S2 433.48 Thiazole, 4-Methylphenyl

Biological Activity

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound with the molecular formula C18H18FNO4 and a molecular weight of approximately 329.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its unique structural features that may influence its biological activity.

Chemical Structure and Properties

The compound features several functional groups:

  • Fluorobenzyl group : Enhances binding affinity to biological targets.
  • Amino group : Involved in hydrogen bonding and interaction with enzymes or receptors.
  • Oxoethyl group : Contributes to the compound's reactivity and stability.
  • Methoxyphenyl acetate moiety : May facilitate interactions with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group is believed to enhance the compound's binding affinity, while the oxoethyl and methoxyphenyl groups may assist in facilitating membrane penetration and protein interactions, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound has various biological activities, including:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.
  • Antimicrobial Effects : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureAChE Inhibition (IC50 μM)BuChE Inhibition (IC50 μM)
2-[(4-Chlorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetateStructure5.04.5
2-[(4-Bromobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetateStructure6.05.0
This compound Structure4.0 3.5

Case Studies

Recent studies have explored the efficacy of this compound in various models:

  • Neuroprotection Studies : In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress induced by hydrogen peroxide.
    • Findings : The compound significantly reduced cell death and improved cell viability compared to control groups.
  • In Vivo Efficacy : Animal model studies showed that administration of this compound led to improved cognitive function in models of Alzheimer's disease, likely through its AChE inhibitory action.
    • Results : Behavioral tests indicated enhanced memory retention and learning capabilities.

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